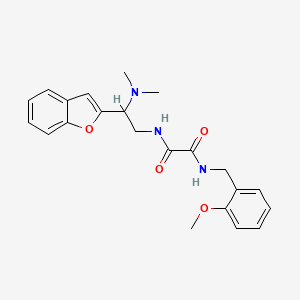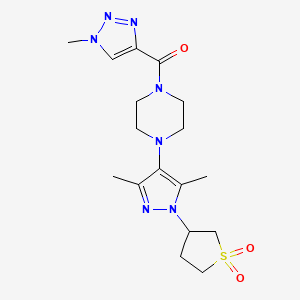![molecular formula C16H15ClN2O2S B2944548 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-40-7](/img/structure/B2944548.png)
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as NSC745887, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a sulfonamide derivative of indole, and its unique structure has led to a variety of interesting findings regarding its mechanism of action and physiological effects.
作用機序
The mechanism of action of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.
実験室実験の利点と制限
One of the primary advantages of using 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide in lab experiments is its ability to induce apoptosis specifically in cancer cells, while leaving normal cells relatively unaffected. This makes it a potentially valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide. One area of interest is in the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide and to identify potential targets for its use in cancer therapy. Finally, studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials, in order to determine its potential for use in human patients.
合成法
The synthesis of 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with indole-3-ethylamine. The resulting product can then be purified through various methods, such as recrystallization or column chromatography.
科学的研究の応用
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of cancer research, where this compound has shown promise as a potential therapeutic agent. Specifically, studies have shown that 4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
4-chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(15-10-18-16-5-3-2-4-14(15)16)19-22(20,21)13-8-6-12(17)7-9-13/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKDRVSLBOORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



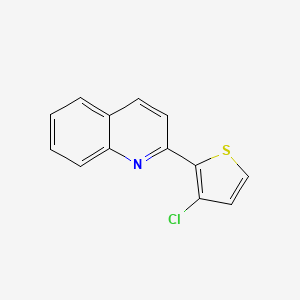

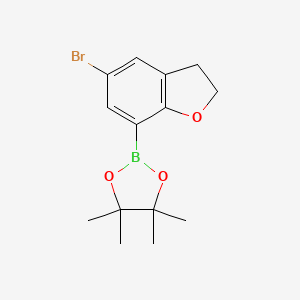
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
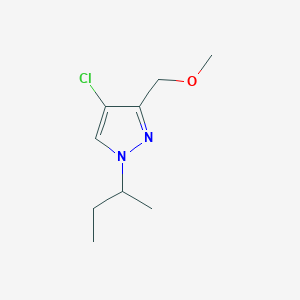
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
